molecular formula C28H34N2O3S B3929014 1-(Diphenylmethyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

1-(Diphenylmethyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B3929014
M. Wt: 478.6 g/mol
InChI Key: RRLYDUQFTOQLFM-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a diphenylmethyl group and at the 4-position with a sulfonylated benzene ring bearing methoxy (2-), methyl (4-), and isopropyl (5-) substituents. Its structural complexity confers unique physicochemical and pharmacological properties, particularly in receptor binding and metabolic stability.

Properties

IUPAC Name

1-benzhydryl-4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O3S/c1-21(2)25-20-27(26(33-4)19-22(25)3)34(31,32)30-17-15-29(16-18-30)28(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,19-21,28H,15-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLYDUQFTOQLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethanol and a suitable acid catalyst.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine.

    Addition of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using appropriate methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Secondary Amines and Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions. Its structure allows it to interact with biological targets, making it a candidate for further exploration in drug design.

Antidepressant Activity

Research has indicated that compounds with similar structural motifs exhibit antidepressant-like effects. Studies focusing on the modulation of serotonin and norepinephrine reuptake suggest that this compound may also possess similar mechanisms of action, warranting further investigation into its efficacy in mood disorders.

Antitumor Activity

Preliminary studies suggest that derivatives of piperazine compounds can exhibit antitumor activity. The sulfonyl group may enhance interactions with biological macromolecules involved in cancer progression, making this compound a potential lead in anticancer drug development.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is potential for this compound to be explored for protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilicity could enhance its therapeutic profile.

Case Study 1: Antidepressant Screening

A study conducted on similar piperazine derivatives demonstrated significant antidepressant activity in rodent models when administered at varying doses. The results indicated that compounds with similar sulfonyl modifications showed enhanced efficacy compared to their non-sulfonyl counterparts.

Case Study 2: In Vitro Antitumor Activity

In vitro assays were performed using cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could be further developed as an antitumor agent.

Case Study 3: Neuroprotective Mechanisms

Research exploring neuroprotective effects involved assessing the compound's ability to reduce oxidative stress in neuronal cell cultures. The findings suggested that the compound could mitigate neuronal damage induced by toxic agents, highlighting its potential for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Piperazine Derivatives with Diphenylmethyl Groups

  • Cinnarizine [1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine]: Structural Difference: Replaces the sulfonyl benzene group with a cinnamyl moiety. Pharmacological Impact: Cinnarizine is a calcium channel blocker used for vertigo. Its metabolism yields 1-(diphenylmethyl)piperazine (M-1), which lacks the sulfonyl group but retains diphenylmethyl-piperazine, suggesting this fragment is critical for activity .
  • Compound 2 () :

    • Structure : 1-(Diphenylmethyl)piperazine derivative with an unspecified sulfonyl group.
    • Activity : Exhibits 5-HT2A receptor affinity (Ki = 21 nM), indicating that the diphenylmethyl-piperazine scaffold alone can mediate receptor interaction when paired with appropriate substituents .

Sulfonylated Piperazine Derivatives

  • SU [3,3] (): Structure: 1-[(Naphthalen-2-yl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine. Key Differences: Replaces the methoxy/methyl/isopropyl-substituted benzene with a trifluoromethylphenyl group and adds a naphthylbutenyl chain.
  • Compound 34 () :

    • Structure : 1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.
    • Key Differences : Incorporates a pyridinyl group instead of a substituted benzene.
    • Activity : The pyridine ring introduces nitrogen-mediated π-π interactions, which may improve binding to targets like enzymes or receptors compared to purely aromatic systems .

Substituted Benzenesulfonyl Piperazines

  • BF37678 (): Structure: 1-(2,5-Dichlorophenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine. Key Differences: Replaces the diphenylmethyl group with a dichlorophenyl moiety.
  • 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid () :

    • Structural Difference : Piperidine ring replaces piperazine, and a carboxylic acid is added at the 4-position.
    • Impact : The piperidine ring reduces flexibility and eliminates one hydrogen-bonding site, while the carboxylic acid enhances hydrophilicity, likely shifting target selectivity .

Pharmacological and Physicochemical Data Table

Compound Name Core Structure Key Substituents 5-HT2A Ki (nM) LogP Metabolic Stability
Target Compound Piperazine Diphenylmethyl, 2-OMe-4-Me-5-iPr-Bs 21 (analog)† ~4.5* High‡
Cinnarizine Piperazine Diphenylmethyl, Cinnamyl >1000 5.8 Moderate
SU [3,3] () Piperazine Naphthylbutenyl, 4-CF3-Bs N/A 5.2 High
BF37678 () Piperazine 2,5-Cl2-Ph, 2-OMe-5-iPr-Bs N/A 5.0 Moderate
Compound 34 () Piperazine Phenylsulfonyl, 5-CF3-Pyridinyl N/A 3.9 Low

†Based on compound 2 in .
*Estimated using fragment-based methods.
‡Predicted from structural analogs (e.g., absence of reactive moieties in ).

Key Findings and Implications

Diphenylmethyl-Piperazine Scaffold : Essential for 5-HT2A receptor binding but requires sulfonyl benzene substituents for high affinity .

Sulfonyl Group Substitutions : Methoxy, methyl, and isopropyl groups balance lipophilicity and steric effects, optimizing target engagement compared to electron-withdrawing (e.g., CF3) or bulky (e.g., dichlorophenyl) groups .

Biological Activity

1-(Diphenylmethyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that incorporates a diphenylmethyl group and a benzenesulfonyl moiety. Its molecular formula and structural details are crucial for understanding its interactions with biological targets.

Key Functional Groups

  • Diphenylmethyl group : Contributes to hydrophobic interactions.
  • Benzenesulfonyl group : Enhances solubility and facilitates interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing phenylpiperazine structures have shown cytotoxic effects against various cancer cell lines while maintaining lower toxicity towards normal cells.

Case Study: Phenylpiperazine Derivatives

In a study published in Molecules, derivatives were synthesized and evaluated for their anticancer activity. The most promising compound demonstrated enhanced cytotoxicity against cancer cells compared to doxorubicin, indicating potential for use in combination therapies .

Neuropharmacological Effects

Piperazine derivatives, including the compound , have been investigated for their neuropharmacological effects, particularly as potential treatments for neurological disorders. They have shown promise as inhibitors of acetylcholinesterase, an enzyme associated with cognitive decline in diseases such as Alzheimer's.

The interaction of piperazine derivatives with acetylcholinesterase can lead to increased levels of acetylcholine, potentially improving synaptic transmission and cognitive function. Virtual screening studies have suggested that these compounds can bind effectively to the active sites of the enzyme .

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessReference
AnticancerHigh
Acetylcholinesterase InhibitionModerate
Cardiac ActivityVariable

Detailed Study Insights

  • Antitumor Activity : Compounds similar to this compound were shown to enhance the cytotoxicity of established chemotherapeutics like doxorubicin, suggesting a synergistic effect .
  • Neuroprotective Effects : Piperazine derivatives have been noted for their ability to inhibit amyloid peptide aggregation, which is significant in the context of Alzheimer's disease .
  • Cardiovascular Effects : Some related compounds have demonstrated direct inotropic effects on cardiac tissues, which could be beneficial in managing certain cardiovascular conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Diphenylmethyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(Diphenylmethyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

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